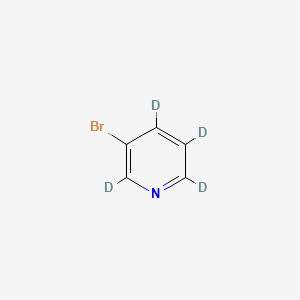

3-Bromopyridine-D4

Description

Propriétés

IUPAC Name |

3-bromo-2,4,5,6-tetradeuteriopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN/c6-5-2-1-3-7-4-5/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPYPOZNGOXYSU-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity Validation of 3-Bromopyridine-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity validation of 3-Bromopyridine-D4, a deuterated analog of 3-bromopyridine. This isotopically labeled compound is a valuable building block in medicinal chemistry and drug development, often utilized as a tracer in metabolic studies or to enhance the metabolic stability of active pharmaceutical ingredients (APIs). This document outlines a common synthetic route, detailed experimental protocols for its synthesis and purification, and robust analytical methodologies for the validation of its isotopic purity.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound involves the direct deuteration of 3-bromopyridine through a catalyzed hydrogen-deuterium (H-D) exchange reaction. This approach leverages readily available starting materials and provides high levels of deuterium incorporation.

Synthetic Pathway

The synthesis proceeds via a mercury-catalyzed H-D exchange, where 3-bromopyridine is treated with a deuterium source, such as deuterium bromide (DBr) in deuterium oxide (D₂O), in the presence of a catalyst like dipropynyl mercury. The catalyst facilitates the exchange of hydrogen atoms at positions 2, 4, 5, and 6 of the pyridine ring with deuterium atoms.

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound via a mercury-catalyzed H-D exchange reaction.

Materials:

-

3-Bromopyridine (C₅H₄BrN)

-

Deuterium bromide (DBr) in Deuterium oxide (D₂O) (45% w/w)

-

Dipropynyl mercury (Hg(C≡CCH₃)₂)

-

Inert gas (e.g., Argon)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromopyridine.

-

Addition of Reagents: Under an inert atmosphere of argon, add the dipropynyl mercury catalyst to the flask.

-

Following the catalyst addition, carefully add the solution of deuterium bromide in deuterium oxide.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and maintain vigorous stirring.

-

Allow the reaction to proceed for 24 to 48 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC-MS to observe the incorporation of deuterium.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated solution of sodium bicarbonate in D₂O until the effervescence ceases.

-

Extraction: Extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate, and then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.[1]

Quantitative Data: Synthesis

| Parameter | Value | Reference |

| Typical Yield | 65-72% | [1] |

| Starting Material | 3-Bromopyridine | [1] |

| Deuterium Source | DBr in D₂O | [1] |

| Catalyst | Dipropynyl mercury | [1] |

| Reaction Temperature | 80-100 °C | |

| Reaction Time | 24-48 hours |

Isotopic Purity Validation

The isotopic purity of the synthesized this compound must be rigorously validated to ensure its suitability for its intended applications. The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. An isotopic purity of greater than 98 atom % D is typically achieved.

Mass Spectrometry Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of deuterated compounds by accurately measuring the mass-to-charge ratio (m/z) of the molecular ions.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the full scan mass spectrum in the positive ion mode.

-

Data Analysis:

-

Identify the molecular ion peak for the fully deuterated species (C₅D₄BrN, expected m/z ≈ 162.02).

-

Identify the molecular ion peak for the non-deuterated species (C₅H₄BrN, expected m/z ≈ 158.00).

-

Identify and quantify the peaks corresponding to partially deuterated species (d1, d2, d3).

-

The isotopic purity is calculated based on the relative intensities of these peaks after correcting for the natural abundance of isotopes (e.g., ¹³C, ⁸¹Br).

-

Isotopic Purity Calculation from Mass Spectrometry Data:

The atom percent deuterium (%D) can be calculated using the following formula, which sums the contributions of all deuterated species:

%D = [ (Σ (n * Iₙ)) / (4 * Σ Iₙ) ] * 100

Where:

-

n = number of deuterium atoms in an ion (1, 2, 3, or 4)

-

Iₙ = intensity of the molecular ion with n deuterium atoms

-

4 = total number of possible deuteration sites

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed structural information and is used to confirm the positions of deuteration and to quantify the level of deuterium incorporation by observing the absence of proton signals and the presence of deuterium signals.

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that does not have signals in the regions of interest.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Spectroscopy:

-

Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Analysis: The absence or significant reduction of signals in the aromatic region (typically δ 7.2–8.5 ppm for 3-bromopyridine) confirms a high level of deuteration at the 2, 4, 5, and 6 positions. Any residual proton signals can be integrated against a known internal standard to quantify the level of non-deuterated impurity.

-

-

²H NMR Spectroscopy:

-

Acquisition: Acquire a one-dimensional ²H (Deuterium) NMR spectrum.

-

Analysis: The presence of signals in the aromatic region (typically δ 7.0–8.0 ppm) directly confirms the incorporation of deuterium onto the pyridine ring.

-

Quantitative Data: Isotopic Purity Validation

| Parameter | Specification | Analytical Method |

| Isotopic Purity | >98 atom % D | Mass Spectrometry, NMR Spectroscopy |

| Deuterated Positions | 2, 4, 5, 6 | ¹H NMR, ²H NMR |

| Molecular Weight (D4) | 162.02 g/mol | Mass Spectrometry |

| ¹H NMR | Absence of signals at δ 7.2–8.5 ppm | 400 MHz or higher NMR |

| ²H NMR | Presence of signals at δ 7.0–8.0 ppm | 400 MHz or higher NMR |

Conclusion

The successful synthesis of high-purity this compound is crucial for its application in pharmaceutical research and development. The methodologies outlined in this guide provide a robust framework for its preparation and rigorous quality control. The combination of a well-controlled catalyzed H-D exchange reaction and comprehensive analytical validation using high-resolution mass spectrometry and NMR spectroscopy ensures the production of this compound with the high isotopic enrichment required for demanding scientific applications.

References

An In-depth Technical Guide to 3-Bromopyridine-D4 (CAS: 66148-14-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromopyridine-D4 (CAS: 66148-14-9), a deuterated analog of 3-Bromopyridine. This isotopically labeled compound is a crucial tool in medicinal chemistry and drug development, primarily utilized for enhancing the metabolic stability of drug candidates and as an internal standard in pharmacokinetic studies. This document details its chemical and physical properties, synthesis, and applications, with a focus on experimental protocols and its role in modern drug discovery.

Introduction

This compound is a stable, isotopically labeled version of 3-bromopyridine where four hydrogen atoms on the pyridine ring have been replaced with deuterium.[1] This substitution of hydrogen with its heavier, stable isotope, deuterium, provides a powerful tool for researchers. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect. This effect can slow down metabolic processes that involve the cleavage of this bond, a strategy often employed to improve the pharmacokinetic profiles of drug candidates.[2] Furthermore, the distinct mass of the deuterated compound makes it an excellent internal standard for quantitative bioanalysis using mass spectrometry.[3][4]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. Data for the non-deuterated analog, 3-Bromopyridine, is also provided for comparison.

| Property | This compound | 3-Bromopyridine (for comparison) |

| CAS Number | 66148-14-9[5] | 626-55-1 |

| Molecular Formula | C₅D₄BrN | C₅H₄BrN |

| Molecular Weight | 162.02 g/mol | 158.00 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | Not explicitly available, expected to be similar to 3-Bromopyridine | 173 °C |

| Density | Not explicitly available, expected to be slightly higher than 3-Bromopyridine | 1.64 g/mL at 25 °C |

| Refractive Index | Not explicitly available | n20/D 1.571 |

| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |

| Storage | Store at 2-8°C, sealed in a dry environment | Room temperature |

Applications in Research and Drug Development

The primary applications of this compound stem from its nature as a stable isotope-labeled compound.

-

Metabolic Stability Studies: The "deuterium switch" strategy involves selectively replacing hydrogen atoms at metabolically vulnerable positions within a drug candidate with deuterium. This can slow down cytochrome P450-mediated metabolism, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites. This compound serves as a key building block for synthesizing such deuterated drug analogs containing a 3-pyridyl moiety. The introduction of a pyridine ring into a molecule can also enhance metabolic stability by reducing lipophilicity and increasing resistance to oxidative metabolism.

-

Internal Standards in Bioanalysis: In quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. This compound can be used to synthesize deuterated versions of active pharmaceutical ingredients (APIs). These deuterated APIs are ideal internal standards as they co-elute with the non-labeled analyte and exhibit nearly identical ionization behavior, thus effectively correcting for variability in sample preparation and instrument response.

-

Tracer in Mechanistic Studies: The deuterium label allows for the tracing of metabolic pathways of drug candidates. By analyzing the metabolites using mass spectrometry, researchers can identify where metabolic transformations occur on the molecule. This information is invaluable for understanding the drug's fate in the body and for designing more metabolically stable analogs.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the deuteration of 3-bromopyridine using a deuterium source under catalytic conditions. Isotopic purity is typically validated using mass spectrometry and NMR spectroscopy.

Protocol: Deuteration of 3-Bromopyridine

-

Materials: 3-Bromopyridine, Deuterium oxide (D₂O), suitable catalyst (e.g., a transition metal catalyst), deuterated acid (e.g., DCl in D₂O).

-

Procedure:

-

In a sealed reaction vessel, dissolve 3-bromopyridine in an excess of deuterium oxide.

-

Add a catalytic amount of a suitable transition metal catalyst.

-

Acidify the mixture with a deuterated acid to facilitate the exchange reaction.

-

Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to allow for the exchange of all four ring protons with deuterium.

-

After cooling, neutralize the reaction mixture with a suitable base.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by distillation to obtain pure this compound.

-

-

Characterization:

-

¹H NMR: Confirm the absence of signals corresponding to the pyridine ring protons.

-

Mass Spectrometry: Determine the molecular ion peak to confirm the incorporation of four deuterium atoms (m/z around 162).

-

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This compound can be used as a starting material in Suzuki-Miyaura cross-coupling reactions to synthesize more complex deuterated molecules. The following is a representative protocol.

-

Materials: this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., 1,4-dioxane/water).

-

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

-

Add the palladium catalyst (e.g., 3 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Use as an Internal Standard in a Pharmacokinetic Study

This protocol outlines the general workflow for using a deuterated analog, synthesized from this compound, as an internal standard in a preclinical pharmacokinetic study.

-

Workflow:

-

Synthesize the deuterated active pharmaceutical ingredient (API-D4) using this compound as a precursor.

-

Administer the non-deuterated API to laboratory animals (e.g., rats or mice).

-

Collect biological samples (e.g., blood, plasma, urine) at various time points.

-

To each biological sample, add a known concentration of the API-D4 as the internal standard.

-

Process the samples to extract the analyte and the internal standard (e.g., protein precipitation or liquid-liquid extraction).

-

Analyze the samples by LC-MS/MS, monitoring the specific mass transitions for both the API and API-D4.

-

Calculate the ratio of the peak area of the API to the peak area of the API-D4.

-

Generate a calibration curve using known concentrations of the API and a constant concentration of the API-D4.

-

Determine the concentration of the API in the biological samples by interpolating from the calibration curve.

-

Plot the concentration-time data to determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

-

Visualizations

Logical Workflow for Pharmacokinetic Study

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

Conceptual Signaling Pathway of Drug Metabolism

Caption: Impact of deuteration on a metabolic pathway.

Conclusion

This compound is a valuable and versatile tool for researchers in the field of drug discovery and development. Its primary utility lies in its role as a precursor for the synthesis of deuterated drug candidates to enhance metabolic stability and as a component in the creation of highly reliable internal standards for bioanalytical applications. The strategic incorporation of deuterium, facilitated by reagents like this compound, allows for a more detailed understanding of a drug's pharmacokinetic and metabolic profile, ultimately contributing to the development of safer and more effective medicines.

References

- 1. This compound Isotope - 66148-14-9 - For Research Use [benchchem.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

3-Bromopyridine-D4 molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromopyridine-D4, a deuterated analog of 3-Bromopyridine. This isotopically labeled compound is a valuable building block in organic synthesis and medicinal chemistry, particularly in the development of novel therapeutics. Its primary utility lies in its application as a tracer in Nuclear Magnetic Resonance (NMR) spectroscopy and as an intermediate in the synthesis of deuterated active pharmaceutical ingredients (APIs).[1] The incorporation of deuterium can influence metabolic stability and bioavailability, making it a person of interest in pharmacokinetic studies.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing a clear reference for experimental design and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₅D₄BrN | ChemScene, Clearsynth |

| Molecular Weight | 162.02 g/mol | Benchchem, ChemScene, PubChem, Clearsynth |

| CAS Number | 66148-14-9 | Benchchem, ChemScene, Clearsynth |

Experimental Protocols

The synthetic utility of this compound is most prominently featured in palladium-catalyzed cross-coupling reactions. Below are detailed methodologies for its characterization and a representative Suzuki-Miyaura coupling reaction.

Structural and Isotopic Purity Analysis

To ensure the quality and identity of this compound, the following analytical techniques are essential.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the absence of proton signals at the 2, 4, 5, and 6 positions of the pyridine ring, verifying successful deuteration.

-

²H NMR: To directly detect the presence and location of deuterium atoms.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Used to quantify the deuterium incorporation by comparing the molecular ion peaks of the deuterated compound (m/z 162.02) and its non-deuterated counterpart (m/z 158.00).[1] This technique validates the isotopic purity of the compound.

-

Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This reaction is fundamental for creating carbon-carbon bonds and synthesizing more complex molecules.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

XPhos (4 mol%)

-

Potassium carbonate (K₂CO₃, 2 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

-

In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate and XPhos in anhydrous 1,4-dioxane.

-

Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

-

Under the inert atmosphere, add the catalyst premix to the Schlenk flask, followed by degassed water (20% of the total solvent volume).

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Experimental Workflow Visualization

The following diagram illustrates the key stages of a typical Suzuki-Miyaura cross-coupling reaction involving this compound.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

References

3-Bromopyridine-D4 safety data sheet (SDS) information.

An In-depth Technical Guide on the Safety Data for 3-Bromopyridine-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data available for this compound. Due to the limited specific safety studies on the deuterated form, this guide also incorporates data from the well-characterized non-deuterated analog, 3-Bromopyridine, to provide a thorough understanding of the potential hazards. All data derived from the non-deuterated form is clearly indicated.

Chemical and Physical Properties

This compound is a deuterated isotopologue of 3-Bromopyridine. The substitution of hydrogen with deuterium atoms is primarily for use in mechanistic studies, as a tracer in Nuclear Magnetic Resonance (NMR) spectroscopy, and to potentially alter metabolic pathways in drug development.[1]

Table 1: Identification and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-bromo-2,4,5,6-tetradeuteriopyridine | [2] |

| Synonyms | This compound, 3-bromopyridine-2,4,5,6-d4, m-Bromopyridine-d4 | [2] |

| CAS Number | 66148-14-9 | [2][3] |

| Molecular Formula | C₅D₄BrN | |

| Molecular Weight | 162.02 g/mol | |

| Purity | ≥98% | |

| Isotopic Enrichment | 98 atom % D |

Table 2: Physical and Chemical Properties of 3-Bromopyridine (Non-Deuterated Analog)

| Property | Value | Source |

| Appearance | Colorless liquid | |

| Density | 1.640 g/cm³ | |

| Melting Point | -27 °C | |

| Boiling Point | 173 °C | |

| Flash Point | 51 °C (124 °F) |

Hazard Identification and Classification

Table 3: GHS Hazard Classification for 3-Bromopyridine

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Pictograms:

GHS02 (Flammable), GHS07 (Exclamation Mark)

Signal Word: Warning

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and risk. The following procedures are based on the known hazards of 3-Bromopyridine.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.

-

Respiratory Protection: If working outside a fume hood or if vapors are generated, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors.

Handling Procedures:

-

Avoid breathing vapors or mist.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Use non-sparking tools.

-

Do not eat, drink, or smoke in the work area.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

-

Store in a flammables-designated area.

-

Some suppliers recommend storage at 2-8°C or -20°C for long-term stability.

The logical workflow for the safe handling of this compound is illustrated in the diagram below.

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

Table 4: First Aid Procedures for 3-Bromopyridine Exposure

| Exposure Route | Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician. | |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately. |

Experimental Protocols

Specific toxicological or safety-related experimental protocols for this compound are not available in the public domain. However, general protocols for handling deuterated compounds in research settings and for working with pyridine compounds are relevant.

General Protocol for Handling Deuterated Compounds for NMR Analysis

Deuterated compounds like this compound are often used in NMR spectroscopy.

-

Sample Preparation:

-

For a solid sample, accurately weigh the desired amount and dissolve it in the appropriate deuterated solvent.

-

For a liquid sample, add 1-2 drops directly into an NMR tube and dilute with the deuterated solvent.

-

Cap the NMR tube securely and mix thoroughly.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

The instrument uses the deuterium signal from the solvent to stabilize the magnetic field (deuterium lock).

-

Acquire the NMR spectrum.

-

-

Post-Analysis:

-

Properly dispose of the NMR tube contents as hazardous chemical waste.

-

General Work-up Protocol for Reactions Involving Pyridine Compounds

Pyridine and its derivatives can often be challenging to remove from reaction mixtures.

-

Acidic Wash:

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The acid protonates the pyridine, forming a water-soluble salt that partitions into the aqueous layer.

-

Separate the layers and wash the organic layer with water and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate.

-

-

Copper Sulfate Wash (for acid-sensitive compounds):

-

Wash the organic layer with an aqueous solution of copper(II) sulfate. Pyridine forms a water-soluble complex with copper ions. A color change to deep blue indicates the removal of pyridine.

-

The workflow for removing pyridine from a reaction mixture is depicted below.

Toxicological Information

No specific toxicological studies on this compound were identified. The information below is for 3-Bromopyridine.

-

Acute Effects: Harmful if swallowed. Causes skin, eye, and respiratory tract irritation.

-

Chronic Effects: The chronic health effects have not been thoroughly investigated.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, sparks, and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong acids.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen bromide gas.

Disclaimer

This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the SDS provided by the manufacturer before handling this chemical and conduct their own risk assessment.

References

A Technical Guide to 3-Bromopyridine-D4 for Researchers and Drug Development Professionals

An In-depth Analysis of Commercial Suppliers, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-Bromopyridine-D4, a deuterated analog of 3-Bromopyridine, for researchers, scientists, and professionals in the field of drug development. This document details the commercial availability of this stable isotope-labeled compound, its synthesis and purification, and its critical applications, particularly as a tracer in metabolic studies and a building block in the synthesis of deuterated active pharmaceutical ingredients (APIs).

Commercial Availability and Supplier Specifications

This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds. The quality and specifications of the product can vary between suppliers, making a comparative analysis essential for procurement in a research or development setting. The following tables summarize the key quantitative data for this compound from various suppliers.

Table 1: General Product Specifications for this compound

| Property | Value |

| CAS Number | 66148-14-9[1] |

| Molecular Formula | C₅D₄BrN[1] |

| Molecular Weight | 162.02 g/mol [1] |

| Synonyms | 3-Bromopyridine-2,4,5,6-d4, m-Bromopyridine-d4[1] |

Table 2: Supplier-Specific Data for this compound

| Supplier | Product Number | Isotopic Enrichment | Chemical Purity | Available Quantities |

| CDN Isotopes | D-6066 | ≥98 atom % D | - | 0.25 g, 0.5 g[1] |

| Cenmed | C007B-577148 | - | - | 100 mg |

| ChemScene | CS-0566792 | - | ≥98% | - |

| Clearsynth | CS-C-00087 | - | - | In Stock |

| United States Biological | 424712 | - | Highly Purified | - |

Note: "-" indicates that the information was not readily available from the supplier's public documentation. Researchers are advised to contact the suppliers directly for the most current and complete specifications and for pricing information, as it can be subject to change. Cenmed offers a 100mg size for approximately

231.71,whileCDNIsotopeslists0.25gforCASynthesis and Purification Protocols

The synthesis of this compound typically involves the deuteration of 3-Bromopyridine. While a detailed, step-by-step protocol for the deuterated compound is not widely published, the general principles of synthesis and purification can be inferred from related literature and patents for the non-deuterated analog.

General Synthesis Approach

The synthesis of 3-Bromopyridine often involves the bromination of pyridine. One common method involves reacting pyridine with bromine in the presence of a strong acid like sulfuric acid. For the synthesis of the deuterated analog, a similar approach would be taken, but with deuterated reagents and solvents where appropriate to achieve high levels of deuterium incorporation.

A plausible synthetic route for this compound would involve the H-D exchange of 3-Bromopyridine in a deuterated acidic medium (e.g., D₂SO₄/D₂O) at elevated temperatures. The reaction progress would be monitored by techniques like NMR or Mass Spectrometry to ensure complete deuteration.

Detailed Experimental Protocol (Adapted from Non-Deuterated Synthesis)

The following is an illustrative protocol adapted from published methods for the synthesis of 3-Bromopyridine. Note: This protocol would require significant optimization and the use of deuterated reagents for the synthesis of this compound.

Materials:

-

Pyridine (or a deuterated pyridine precursor)

-

Bromine

-

95% Sulfuric Acid

-

6N Sodium Hydroxide

-

Petroleum Ether (or other suitable organic solvent)

-

Anhydrous Sodium Sulfate

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a condenser, cool 15 mL of pyridine (185 mmol) and 95% sulfuric acid to 0°C.

-

Slowly add 8.8 g of bromine (50 mmol) dropwise to the cooled solution.

-

After the addition is complete, heat the reaction mixture to 130°C for 8 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Neutralize the solution by adjusting the pH to 8 with a 6N sodium hydroxide solution.

-

Extract the aqueous solution three times with 60 mL of petroleum ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by distillation using a Vigreux column to obtain 3-Bromopyridine.

For the synthesis of this compound, deuterated sulfuric acid and D₂O would be used, and the reaction conditions would need to be carefully controlled to maximize deuterium incorporation.

Purification by Preparative HPLC

High-performance liquid chromatography (HPLC) is a powerful technique for the purification of this compound to achieve high chemical and isotopic purity.

Instrumentation and Conditions (Example):

-

Column: XBridge C18 (10 µm, 250x50 ID mm)

-

Mobile Phase: A gradient of 0-50% acetonitrile in H₂O/ACN/NH₃ (95/5/0.2 buffer) over 15 minutes.

-

Flow Rate: 100 mL/min

-

Detection: UV at 254 nm

Procedure:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

Collect the fractions corresponding to the product peak.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

The purified product can be further processed, for example, by freeze-drying, to yield the final, highly pure this compound.

Applications in Research and Drug Development

Deuterated compounds like this compound are invaluable tools in modern pharmaceutical research. The substitution of hydrogen with deuterium can significantly alter the metabolic profile of a drug without changing its fundamental pharmacological activity.

Use as a Metabolic Tracer

Stable isotope tracing is a powerful technique to elucidate metabolic pathways. By introducing a labeled compound like this compound into a biological system, researchers can track its metabolic fate using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the mapping of metabolic networks and the quantification of metabolic fluxes.

The general workflow for a stable isotope tracing experiment is as follows:

Intermediate in the Synthesis of Deuterated Drugs

This compound serves as a key intermediate in the synthesis of deuterated active pharmaceutical ingredients (APIs). One notable example is its use in the synthesis of deuterated analogs of neurological drugs like preclamol. Preclamol is known to interact with dopamine autoreceptors.

The rationale for using deuterated compounds in drug development is based on the "deuterium kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. This can lead to:

-

Improved Pharmacokinetic Profile: Slower metabolism can result in a longer drug half-life and increased exposure.

-

Reduced Formation of Toxic Metabolites: By altering the metabolic pathway, the formation of undesirable or toxic metabolites can be minimized.

-

Increased Efficacy: A more stable metabolic profile can lead to more consistent therapeutic effects.

Signaling Pathway Involvement: The Case of Preclamol

Preclamol, a neurological drug synthesized using 3-Bromopyridine derivatives, acts as a selective dopamine autoreceptor agonist. These autoreceptors are typically Dopamine D2 receptors located on the presynaptic terminal of dopaminergic neurons. Their activation leads to a negative feedback mechanism that inhibits the synthesis and release of dopamine.

The signaling cascade initiated by the activation of presynaptic D2 receptors is complex and involves multiple effector systems. Key pathways include:

-

Inhibition of Adenylyl Cyclase: D2 receptors are coupled to Gαi/o proteins, which inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of PKA Activity: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).

-

Activation of Phospholipase C: D2 receptor activation can also stimulate the Phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Signaling: IP₃ can trigger the release of calcium from intracellular stores, which in turn can activate downstream effectors like calcineurin.

The following diagram illustrates the downstream signaling pathway of the Dopamine D2 receptor:

References

The Strategic Role of 3-Bromopyridine-D4 in Drug Discovery: A Technical Overview of Biological Activities and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyridine-D4, a deuterated analog of 3-bromopyridine, is a specialized chemical entity primarily utilized as a building block in medicinal chemistry and drug discovery. While this compound itself is not marketed as a biologically active agent, its core structure is integral to numerous potent pharmaceutical compounds. The strategic incorporation of deuterium (D) in place of hydrogen (H) is a sophisticated technique to enhance the metabolic stability and pharmacokinetic profile of drug candidates. This guide provides an in-depth analysis of the biological activities and mechanisms of action associated with compounds derived from the 3-bromopyridine scaffold, with a particular focus on their role as kinase inhibitors in oncology. Furthermore, it elucidates the significance of deuteration in optimizing these therapeutic agents.

The 3-Bromopyridine Scaffold in Biologically Active Molecules

The 3-bromopyridine moiety serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules. Its utility stems from the ability to undergo various chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to develop potent and selective drugs. Derivatives of 3-bromopyridine have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.

Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for many 3-bromopyridine-containing compounds is the inhibition of protein kinases.[1] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2]

Tyrosine Kinase Inhibitors (TKIs):

Many potent anticancer agents incorporating the 3-bromopyridine scaffold function as tyrosine kinase inhibitors (TKIs). These inhibitors typically compete with adenosine triphosphate (ATP) for binding to the catalytic site of the kinase, thereby blocking the phosphorylation of downstream signaling molecules.[1] This disruption of signaling can lead to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of angiogenesis (the formation of new blood vessels that supply tumors).[3]

One notable example is the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers. Several 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine derivatives have been synthesized and shown to be potent inhibitors of EGFR tyrosine kinase activity.

Quantitative Data on 3-Bromopyridine Derivatives

The following table summarizes the in vitro inhibitory activities of selected 3-bromopyridine derivatives against EGFR tyrosine kinase.

| Compound ID | R Group on Pyridopyrimidine Ring | EGFR Inhibition IC50 (nM) | Cell-Based EGFR Autophosphorylation Inhibition IC50 (nM) | Reference |

| PD 158780 | 6-(methylamino) | 0.08 | Not Reported | |

| Analog 1 | 7-(morpholinopropyl)amino | 0.5 - 10 | 8 - 40 | |

| Analog 2 | 7-((dimethylamino)butyl)amino | 0.5 - 10 | 8 - 40 |

The Role of Deuteration: The this compound Advantage

The substitution of hydrogen with deuterium, its heavier, stable isotope, can significantly alter the metabolic fate of a drug molecule. This is due to the "Deuterium Kinetic Isotope Effect" (KIE), where the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. Consequently, enzymatic cleavage of a C-D bond occurs at a slower rate.

By strategically replacing hydrogens at metabolically vulnerable sites ("soft spots") with deuterium, the metabolic stability of a drug can be enhanced. This can lead to several therapeutic advantages:

-

Increased Half-Life (t½): A slower rate of metabolism results in the drug remaining in the body for a longer period.

-

Greater Drug Exposure (AUC): A longer half-life and reduced clearance lead to a higher Area Under the Curve (AUC), indicating greater overall exposure to the active drug.

-

Reduced Formation of Toxic Metabolites: By slowing down metabolism at a specific site, the formation of potentially toxic byproducts can be minimized.

-

Improved Safety and Efficacy: Enhanced metabolic stability can lead to a more predictable pharmacokinetic profile, potentially improving the drug's safety and efficacy.

This compound serves as a key intermediate in the synthesis of deuterated active pharmaceutical ingredients (APIs). Its use allows for the precise incorporation of deuterium into the pyridine ring of a drug candidate, a common site of metabolic oxidation.

Experimental Protocols

A fundamental method for assessing the anticancer activity of novel compounds is the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay for Anticancer Drug Screening

Objective: To determine the cytotoxic effect of a 3-bromopyridine derivative on a cancer cell line.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., A431 human epidermoid carcinoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-Bromopyridine derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-bromopyridine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Signaling Pathway Diagram

Caption: Generic Kinase Signaling Pathway and Inhibition.

Experimental Workflow Diagram

Caption: Drug Discovery Workflow for 3-Bromopyridine Derivatives.

Conclusion

This compound is a valuable tool in modern drug discovery, not for its intrinsic biological activity, but as a strategic building block for creating deuterated drug candidates with improved metabolic stability. The 3-bromopyridine scaffold is a proven pharmacophore, particularly in the development of potent kinase inhibitors for cancer therapy. By understanding the mechanisms of action of these derivatives and leveraging the benefits of deuteration, researchers can continue to develop novel and more effective therapeutic agents. The data and protocols presented in this guide offer a foundational understanding for professionals engaged in the design and development of next-generation pharmaceuticals based on the 3-bromopyridine core structure.

References

- 1. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Solubility of 3-Bromopyridine-D4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 3-Bromopyridine-D4 in common laboratory solvents. As a deuterated analog of 3-Bromopyridine, this compound is a valuable building block in organic synthesis and a crucial tracer in mechanistic studies and metabolic research.[1][2][3] Understanding its solubility is paramount for its effective application in reaction chemistry, formulation development for in vivo studies, and various biological assays.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the necessary experimental protocols to generate this critical information. The two primary methods for solubility assessment are detailed: Equilibrium (Thermodynamic) Solubility and Kinetic Solubility .

Data Presentation: A Framework for Solubility Profiling

A systematic approach to documenting the solubility of this compound is essential for ensuring data comparability and reproducibility. The following table provides a structured format for presenting experimentally determined solubility data. Researchers should aim to characterize the compound's solubility in a range of polar protic, polar aprotic, and nonpolar solvents to gain a comprehensive profile.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Observations |

| Polar Protic | Water | 25 | Equilibrium/Kinetic | |||

| 37 | Equilibrium/Kinetic | |||||

| Ethanol | 25 | Equilibrium/Kinetic | ||||

| Methanol | 25 | Equilibrium/Kinetic | ||||

| Isopropanol | 25 | Equilibrium/Kinetic | ||||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Equilibrium/Kinetic | |||

| Acetonitrile (ACN) | 25 | Equilibrium/Kinetic | ||||

| N,N-Dimethylformamide (DMF) | 25 | Equilibrium/Kinetic | ||||

| Tetrahydrofuran (THF) | 25 | Equilibrium/Kinetic | ||||

| Acetone | 25 | Equilibrium/Kinetic | ||||

| Nonpolar | Toluene | 25 | Equilibrium/Kinetic | |||

| Hexane | 25 | Equilibrium/Kinetic | ||||

| Dichloromethane (DCM) | 25 | Equilibrium/Kinetic | ||||

| Aqueous Buffer | Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Equilibrium/Kinetic | |||

| 37 | Equilibrium/Kinetic |

Experimental Protocols

Two key types of solubility are relevant in research and drug development: thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium of a compound in a saturated solution, while kinetic solubility is a measure of how readily a compound precipitates from a supersaturated solution, often generated from a high-concentration stock solution.[4][5]

Equilibrium (Thermodynamic) Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability. It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: The vials are then agitated in a temperature-controlled environment (e.g., an orbital shaker or stirring plate) for an extended period, typically 24 to 72 hours. This allows the system to reach a state of equilibrium between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that will not absorb the solute.

-

Quantification: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput and are often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds. This method measures the concentration of a compound at the point when it begins to precipitate from a solution that was rapidly prepared from a concentrated DMSO stock.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 or 20 mM).

-

Addition to Buffer: A small aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., PBS, pH 7.4) in a microtiter plate. This rapid change in solvent environment creates a supersaturated solution.

-

Incubation: The plate is typically incubated for a shorter period than the equilibrium method, for example, 1 to 2 hours, at a controlled temperature.

-

Precipitation Measurement: The amount of precipitated compound is measured. There are several common techniques for this:

-

Nephelometry: A nephelometer measures the light scattered by the insoluble particles (precipitate) in the wells. Higher light scattering indicates lower solubility.

-

Direct UV/LC-MS: The samples are filtered to remove the precipitate. The concentration of the remaining dissolved compound in the filtrate is then quantified using a UV plate reader or by LC-MS.

-

-

Data Analysis: The kinetic solubility is determined as the concentration of the compound in solution just before precipitation occurs.

References

Navigating the Isotopic Landscape: A Technical Guide to the Storage and Stability of 3-Bromopyridine-D4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of 3-Bromopyridine-D4. As a deuterated analog, this compound requires specific considerations to maintain its isotopic and chemical integrity, which is paramount for its applications in metabolic studies, as a tracer in Nuclear Magnetic Resonance (NMR) spectroscopy, and as a building block in the synthesis of deuterated active pharmaceutical ingredients (APIs).[1] This guide consolidates available data and provides general experimental protocols to ensure the long-term stability and reliability of this compound in a research and development setting.

Core Principles of Storage and Stability

The primary challenges in maintaining the integrity of this compound are its susceptibility to hydrogen-deuterium (H-D) exchange, sensitivity to environmental factors, and potential for chemical degradation. The stability of deuterated compounds is influenced by the same factors as their non-deuterated counterparts: temperature, light, and humidity.[2] However, the isotopic nature of this compound necessitates stricter control over these conditions to prevent isotopic dilution.

Data Presentation: Storage and Stability Recommendations

The following tables summarize the recommended storage conditions and known stability considerations for this compound. It is important to note that specific quantitative stability data for this compound is limited; therefore, some information is extrapolated from data on its non-deuterated analog, 3-Bromopyridine, and general guidelines for deuterated compounds.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Long-term: 2-8°C or -20°C Short-term: Room Temperature (for shipping) | To minimize chemical degradation and potential for H-D exchange. Lower temperatures are generally preferred for long-term preservation of deuterated compounds. | [2][3][4] |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon). | To prevent isotopic dilution through H-D exchange with atmospheric moisture. Deuterated compounds are often hygroscopic. | |

| Container | Tightly sealed, light-protecting containers (e.g., amber glass vials). | To prevent ingress of moisture and oxygen, and to protect against photolytic degradation. | |

| Handling | Allow the container to warm to room temperature before opening. | To prevent condensation of atmospheric moisture inside the cold container, which can introduce water and lead to H-D exchange. |

Table 2: Stability Profile of this compound and its Non-Deuterated Analog

| Condition | Effect on Stability | Known/Potential Degradation Products | Source(s) |

| Moisture/Humidity | High risk of H-D exchange, leading to loss of isotopic purity. | Isotopic dilution (formation of partially deuterated or non-deuterated 3-Bromopyridine). | |

| Acidic/Basic Conditions | Potential for proton exchange at deuterated positions, reducing isotopic purity, especially at acidic sites. The non-deuterated analog is incompatible with strong acids and bases. | Isotopic dilution. For the non-deuterated analog, thermal decomposition may produce carbon monoxide, nitrogen oxides, carbon dioxide, and hydrogen bromide. | |

| High Temperature | The non-deuterated analog is stable under normal temperatures but should be kept away from high temperatures, sparks, and ignition sources. | For the non-deuterated analog, thermal decomposition may occur. | |

| Light/UV Exposure | The non-deuterated analog is noted to be sensitive to light. It is recommended to store in light-protecting containers. | Potential for photolytic degradation. Specific degradation products are not well-documented. | |

| Oxidizing Agents | The non-deuterated analog is incompatible with strong oxidizing agents. | Oxidation of the pyridine ring. |

Experimental Protocols: Stability Assessment

While specific, validated stability-indicating methods for this compound are not widely published, the following general protocols, based on ICH guidelines and best practices for deuterated compounds, can be adapted for its stability assessment.

Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways and to assess the intrinsic stability of the molecule.

Methodology:

-

Acid and Base Hydrolysis:

-

Prepare solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Treat separate solutions with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH).

-

Heat the solutions (e.g., at 60°C) for a defined period (e.g., 24 hours), alongside a control solution (compound in solvent only) at the same temperature.

-

Analyze the samples at appropriate time points by a suitable analytical technique (e.g., HPLC-MS) to assess for degradation and the formation of new peaks.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a suitable solvent.

-

Treat the solution with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Maintain the solution at room temperature or slightly elevated temperature for a defined period.

-

Analyze the samples for degradation.

-

-

Thermal Degradation:

-

Store solid this compound at elevated temperatures (e.g., in 10°C increments above the recommended long-term storage temperature).

-

Analyze the sample at various time points to determine the extent of degradation.

-

-

Photostability Testing:

-

Expose a solution of this compound and the solid compound to light according to ICH Q1B guidelines.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the exposed and control samples for degradation.

-

Isotopic Purity and H-D Exchange Monitoring

Objective: To determine the isotopic enrichment and monitor for any loss of deuterium over time or under stress conditions.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is a primary tool to assess isotopic purity by quantifying the residual proton signals at the deuterated positions.

-

To monitor H-D exchange, the compound can be dissolved in a protic solvent (e.g., methanol) or a solvent containing a known amount of water, and ¹H NMR spectra can be acquired over time to observe any increase in proton signals at the deuterated sites.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry can be used to determine the isotopic distribution of the compound and to detect the presence of partially deuterated or non-deuterated species.

-

Mandatory Visualization

The following diagrams illustrate key concepts related to the storage and stability of this compound.

Caption: A logical workflow for the proper storage and handling of this compound.

Caption: Factors influencing the stability of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Bromopyridine-D4 in various palladium-catalyzed cross-coupling reactions. This deuterated building block is of significant interest in medicinal chemistry for introducing deuterium into drug candidates, potentially improving their metabolic stability and pharmacokinetic profiles. The following sections detail generalized procedures for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Note: The experimental protocols and quantitative data presented below are based on established procedures for the non-deuterated analog, 3-bromopyridine, and similar bromopyridines.[1][2][3][4][5] While the reactivity of this compound is expected to be very similar, optimization of reaction conditions may be necessary to achieve optimal yields.

The Role of Deuteration in Drug Development

The substitution of hydrogen with its heavier isotope, deuterium, can have profound effects on the physicochemical properties of a molecule. In drug development, this "deuterium switching" strategy is employed to alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE) in metabolic pathways involving C-H bond cleavage. This can result in a slower rate of metabolism, leading to improved pharmacokinetic properties such as a longer half-life and reduced formation of potentially toxic metabolites.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, typically involves three key steps: oxidative addition, transmetalation (or related steps), and reductive elimination.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

Representative Data for Suzuki-Miyaura Coupling of 3-Bromopyridine Analogs

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | THF | 80 | 88 |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.

Representative Data for Buchwald-Hartwig Amination of 3-Bromopyridine Analogs

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS | THF | 65 | 78 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 110 | 85 |

| 3 | Benzylamine | Pd-PEPPSI-IPr (3) | - | K₃PO₄ | Dioxane | 100 | 90 |

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-3.0 equivalents).

-

Reagent Addition: Add this compound (1.0 equivalent) to the Schlenk tube. Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).

-

Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.5 equivalents).

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Representative Data for Sonogashira Coupling of 3-Bromopyridine Analogs

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 91 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | DIPA | DMF | 80 | 85 |

| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (6) | Piperidine | Toluene | 90 | 88 |

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the copper co-catalyst (e.g., CuI, 4 mol%), and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).

-

Solvent and Alkyne Addition: Add the anhydrous solvent (e.g., THF, 5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.).

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 6-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with aqueous NH₄Cl solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction forms a C-C bond by coupling an alkene with an aryl or vinyl halide.

Representative Data for Heck Reaction of 3-Bromopyridine Analogs

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 82 |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMAc | 120 | 75 |

| 3 | Cyclohexene | Herrmann's catalyst (1) | - | NaOAc | NMP | 140 | 68 |

Experimental Protocol: Heck Reaction

-

Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL).

-

Reaction: Heat the sealed tube to the desired temperature (e.g., 100 °C) for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Potential Impact of Deuteration on Reaction Outcomes

While the electronic properties of this compound are nearly identical to its non-deuterated counterpart, the presence of deuterium can potentially influence the reaction kinetics. A secondary kinetic isotope effect (KIE) may be observed, although it is generally expected to be small (kH/kD ≈ 1.0-1.2) as the C-D bonds are not directly broken in the rate-determining step of most cross-coupling reactions. However, if side reactions involving C-H(D) bond activation on the pyridine ring occur, the deuterated substrate may exhibit enhanced stability, potentially leading to higher yields of the desired product. It is recommended to carefully monitor reaction progress and compare the outcomes with the non-deuterated analog to fully understand the effect of deuteration.

Caption: Logical relationship of deuteration effects on the reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Note: High-Throughput Quantification of 3-Bromopyridine in Human Plasma by LC-MS/MS Using 3-Bromopyridine-D4 as an Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Bromopyridine in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, 3-Bromopyridine-D4, is employed. The sample preparation is a straightforward protein precipitation procedure, allowing for high-throughput analysis. The method was validated according to industry standards and demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range. This method is suitable for use in pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments involving 3-Bromopyridine.

Introduction

3-Bromopyridine is a key chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Accurate and reliable quantification of 3-Bromopyridine in biological matrices is crucial for assessing its pharmacokinetic profile and potential toxicity. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[1] this compound, being chemically identical to the analyte, co-elutes and experiences the same ionization effects, thus ensuring the highest quality data. This application note provides a detailed protocol for the quantification of 3-Bromopyridine in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents

-

3-Bromopyridine (Analyte)

-

This compound (Internal Standard)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2EDTA)

Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Bromopyridine in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Analyte Working Solutions (for calibration curve and QCs): Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to obtain a series of standard solutions.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation

-

Pipette 50 µL of human plasma, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to each tube and vortex briefly.

-

Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| System | High-Performance Liquid Chromatography (HPLC) System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | 3-Bromopyridine: m/z 158.0 → 79.0; this compound: m/z 162.0 → 83.0 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of 3-Bromopyridine in human plasma. The use of the deuterated internal standard, this compound, ensured the reliability of the results by correcting for any variations during the analytical process.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995.

Table 1: Calibration Curve Data

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Accuracy (%) |

| 1 | 0.012 ± 0.001 | 102.5 |

| 5 | 0.061 ± 0.004 | 98.8 |

| 10 | 0.123 ± 0.007 | 101.2 |